molecular formula C40H60O8Sn B12676542 Bis(2-ethylhexyl) o,o'-((dibutylstannylene)bis(oxycarbonyl))dibenzoate CAS No. 94023-65-1

Bis(2-ethylhexyl) o,o'-((dibutylstannylene)bis(oxycarbonyl))dibenzoate

Cat. No.: B12676542
CAS No.: 94023-65-1
M. Wt: 787.6 g/mol
InChI Key: AEELLOWUTLHOKJ-UHFFFAOYSA-L
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Description

Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate is a chemical compound with the molecular formula C({34})H({54})O(_{8})Sn. It is known for its unique structure, which includes a dibutylstannylene group linked to dibenzoate esters. This compound is used in various industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate typically involves the reaction of dibutylstannylene dichloride with 2-ethylhexyl benzoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of catalysts and continuous monitoring of reaction parameters ensures high yield and purity of the final product. The industrial process also includes steps for the safe handling and disposal of by-products and waste materials.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler stannylene derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various stannylene derivatives and substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Employed in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The dibutylstannylene group can form complexes with various biomolecules, affecting their function. The compound may also influence cellular pathways related to oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) phthalate
  • Bis(2-ethylhexyl) adipate
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

Compared to similar compounds, Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate is unique due to the presence of the dibutylstannylene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where

Properties

CAS No.

94023-65-1

Molecular Formula

C40H60O8Sn

Molecular Weight

787.6 g/mol

IUPAC Name

2-O-[dibutyl-[2-(2-ethylhexoxycarbonyl)benzoyl]oxystannyl] 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/2C16H22O4.2C4H9.Sn/c2*1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18;2*1-3-4-2;/h2*6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

AEELLOWUTLHOKJ-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=CC=C2C(=O)OCC(CC)CCCC

Origin of Product

United States

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